
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities, including their use in pharmaceuticals for treating various medical conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide typically involves multiple steps, starting from ergoline or its derivatives. The process includes:
Alkylation: Introduction of the ethyl and methyl groups to the ergoline nucleus.
Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation or other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative with potent psychoactive properties.
Ergotamine: Used in the treatment of migraines and cluster headaches.
Bromocriptine: Employed in the management of Parkinson’s disease and hyperprolactinemia.
Uniqueness
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide stands out due to its unique structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
121879-58-1 |
|---|---|
分子式 |
C23H33N3O |
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-ethyl-2-methylbutanamide |
InChI |
InChI=1S/C23H33N3O/c1-6-23(4,7-2)22(27)25-15-11-18-16-9-8-10-19-21(16)17(14(3)24-19)12-20(18)26(5)13-15/h8-10,15,18,20,24H,6-7,11-13H2,1-5H3,(H,25,27)/t15-,18+,20+/m0/s1 |
InChI 键 |
UXRWQKITDPCICD-QKYXUNIQSA-N |
手性 SMILES |
CCC(C)(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
规范 SMILES |
CCC(C)(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

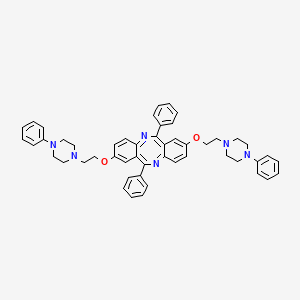
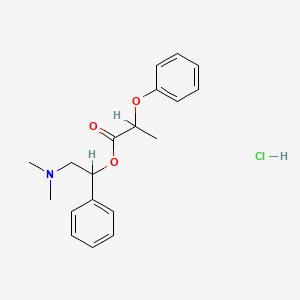
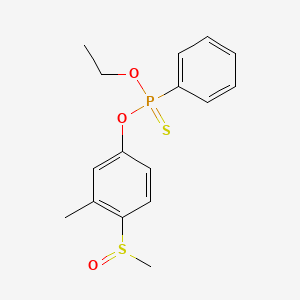
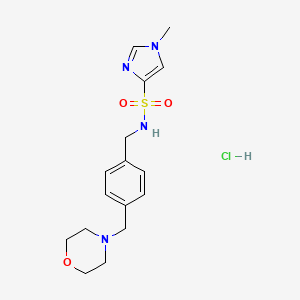
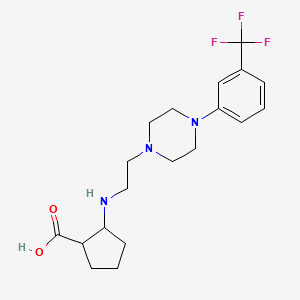
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
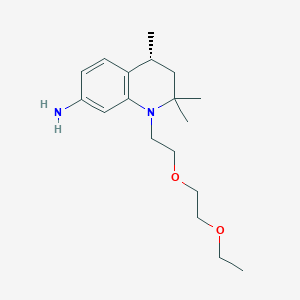



![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
